2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
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Description
2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a novel synthetic molecule that combines the indole and thiadiazole moieties. This article aims to explore its biological activity, particularly its antiproliferative effects against cancer cell lines and its potential mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step process that integrates the indole and thiadiazole components. The details of the synthetic route are crucial for understanding its biological evaluation.
Antiproliferative Effects
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting cell growth in HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
7d | HeLa | 0.52 |
7d | MCF-7 | 0.34 |
7d | HT-29 | 0.86 |
These results indicate that the compound 7d , a close analogue, possesses potent antiproliferative properties, suggesting that our target compound may exhibit similar activity due to structural similarities .
The mechanism of action for many indole derivatives involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Specifically, studies have shown that these compounds can induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle. This effect is consistent with known mechanisms of colchicine, a well-established tubulin inhibitor .
Study on Indole Derivatives
A study published in 2023 evaluated a series of indole-based compounds for their biological activity. Compounds similar to This compound were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .
Comparative Analysis with Other Compounds
In comparative studies, other indole derivatives were assessed for their antibacterial and antifungal activities. Notably, certain derivatives showed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents . This suggests that the biological activity of our compound may extend beyond anticancer effects.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-14-15(16-7-3-4-8-17(16)22)13-20(25)21-11-12-24-19-10-6-5-9-18(19)23(2)28(24,26)27/h3-10,14H,11-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKQVAJWYABPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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